

# PRX-08066 Maleate: A Post-Mortem on its Clinical Trial Limitations

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Compound of Interest		
Compound Name:	PRX-08066 maleate	
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The development of **PRX-08066 maleate**, a selective 5-hydroxytryptamine receptor 2B (5-HT2B) antagonist, for the treatment of pulmonary hypertension (PH) associated with chronic obstructive pulmonary disease (COPD), was ultimately halted. This document provides a comprehensive overview of the known limitations of PRX-08066 in its clinical trials, drawing from available public data and company press releases. The primary factor leading to the discontinuation of its development was the bankruptcy and liquidation of EPIX Pharmaceuticals in July 2009 due to a lack of capital.[1] This event precluded the completion of planned and ongoing clinical studies.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of PRX-08066 development?

The clinical development of PRX-08066 was not stopped due to reported negative efficacy or major safety concerns in the completed trials. Instead, the development ceased because the developing company, EPIX Pharmaceuticals, went into liquidation in July 2009 due to financial hardship.[1] This prevented the company from funding further clinical trials, including the completion of a Phase IIb study.

Q2: What were the most commonly reported adverse events in the clinical trials?







Across the Phase I and Phase IIa trials, PRX-08066 was generally reported to be well-tolerated. The most frequently cited adverse events were mild to moderate in nature and included diarrhea and nausea.[2] One patient in the 400 mg dose group of the Phase IIa open-label extension study experienced a modest and reversible increase in liver enzymes, which was considered possibly drug-related.[3]

Q3: Did PRX-08066 show any efficacy in clinical trials?

Yes, the Phase IIa clinical trial in patients with PH associated with COPD reported some positive efficacy signals. The trial showed a statistically significant dose-dependent response in the reduction of systolic pulmonary artery pressure (SPAP) as measured by Doppler echocardiography. In the 400 mg once-daily dose group, 45% of patients were considered "responders," defined as having a decrease in post-exercise SPAP of 4 mmHg or more, compared to 14% in the placebo group.[3][4] The median reduction in SPAP in the 400 mg group was 3.37 mmHg compared to no change in the placebo group.[3][4]

Q4: Was the observed reduction in systolic pulmonary artery pressure clinically significant?

The clinical significance of the observed median reduction of 3.37 mmHg in SPAP is debatable and may be considered a limitation. While statistically significant in the "responder" group, the overall modest reduction in the total population might not have been sufficient to justify progression to more extensive and costly Phase III trials, even if the company had remained solvent. In patients with severe COPD, even small increases in pulmonary artery pressure are associated with reduced exercise function and worse outcomes.[5] However, the long-term clinical benefit of a modest reduction in SPAP in this patient population remains to be definitively established.

Q5: What happened to the Phase IIb clinical trial of PRX-08066?

EPIX Pharmaceuticals initiated a Phase IIb trial of PRX-08066 in patients with COPD and moderate-to-severe pulmonary hypertension in 2008. This study was designed to use right-heart catheterization for more precise measurements of pulmonary artery pressure. However, due to the company's liquidation in 2009, it is highly probable that this trial was terminated before completion. There are no publicly available results from this Phase IIb study.

# **Troubleshooting Guide for Experimental Design**



For researchers investigating similar 5-HT2B antagonists, the following points drawn from the PRX-08066 clinical trial experience may be instructive:

- Patient Population Selection: The Phase IIa trial of PRX-08066 included patients with a
  broad range of COPD severity.[6][7] Future studies might benefit from more stringent
  inclusion criteria to identify a patient sub-population more likely to respond to 5-HT2B
  antagonism.
- Endpoint Selection: The Phase IIa trial used Doppler echocardiography to measure SPAP.[3] While non-invasive, it is less accurate than right-heart catheterization. The planned, but likely uncompleted, Phase IIb trial was designed to use the more invasive but more accurate right-heart catheterization. This highlights the trade-off between patient burden and data accuracy in clinical trial design for this indication.
- Dose-Ranging Studies: The Phase IIa trial tested 200 mg and 400 mg once-daily doses.[4] A
  clearer dose-response was observed with the 400 mg dose. Thorough dose-finding studies
  are critical to establish the optimal balance of efficacy and tolerability.
- Monitoring for Liver Enzymes: The single reported case of elevated liver enzymes suggests
  that monitoring of liver function should be a standard safety assessment in clinical trials of
  novel 5-HT2B antagonists.[3]

### **Data from Clinical Trials**

Table 1: Summary of Efficacy Results from the Phase IIa Clinical Trial of PRX-08066 in Patients with PH and COPD

Endpoint	Placebo	200 mg PRX-08066	400 mg PRX-08066
Median Change in Post-Exercise SPAP (mmHg)	No Change	-1.1	-3.37
Responder Rate (≥4 mmHg drop in SPAP)	14%	Not Reported	45%

Data sourced from EPIX Pharmaceuticals press releases.[3][4]



# **Experimental Protocols**

Phase IIa Clinical Trial (NCT00345774) Methodology

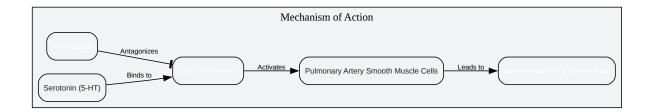
This was a randomized, double-blind, placebo-controlled study in patients with pulmonary hypertension associated with chronic obstructive pulmonary disease.[4]

- Inclusion Criteria:
  - Age 25 to 79 years.[6][7]
  - Voluntary written informed consent.[6][7]
  - Smoking history of at least 10 pack-years.[6][7]
  - Diagnosis of COPD.[6][7]
  - Experiencing shortness of breath with physical activity.[6][7]
  - Elevated systolic pulmonary artery pressures.[6][7]
  - Not pregnant, nursing, or planning a pregnancy.[6][7]
- Exclusion Criteria:
  - Left ventricular ejection fraction <30%.[6][7]</li>
  - Heart attack or stroke within the last 6 months. [6][7]
  - History of lung resection surgery.[6][7]
  - Use of supplemental oxygen >20 hours/day.[6][7]
  - Blood donation or significant blood loss within the last 56 days.[6][7]
  - Use of vasodilators, long-acting nitrates, prostacyclin analogs, endothelin antagonists, or phosphodiesterase inhibitor drugs within the last 14 days.[6][7]
  - Positive for Hepatitis B surface antigen (HBsAg) or Hepatitis C Antibody.[6][7]



- Major surgery within the last 28 days.[6][7]
- Intervention:
  - Patients were randomized to one of three arms: placebo, 200 mg PRX-08066 once-daily,
     or 400 mg PRX-08066 once-daily.[4]
  - The double-blind phase lasted for two weeks, followed by an open-label extension where some patients received 200 mg daily for six weeks.[4]
- · Primary Outcome Measures:
  - Safety and tolerability.[4]
  - Change in Systolic Pulmonary Artery Pressure (SPAP) measured by Doppler echocardiography.[3][4]

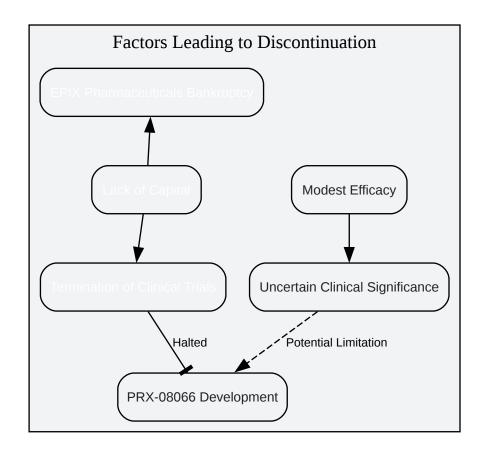
## **Visualizations**



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Caption: Mechanism of action of PRX-08066 as a 5-HT2B receptor antagonist.





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